Dapaconazole

Description

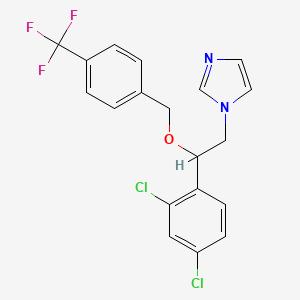

Structure

3D Structure

Properties

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-2-[[4-(trifluoromethyl)phenyl]methoxy]ethyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2F3N2O/c20-15-5-6-16(17(21)9-15)18(10-26-8-7-25-12-26)27-11-13-1-3-14(4-2-13)19(22,23)24/h1-9,12,18H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAHXHWSMYFWGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269726-67-1 | |

| Record name | Dapaconazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1269726671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dapaconazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11985 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DAPACONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2976538CX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dapaconazole mechanism of action on fungal cell membranes

An In-depth Technical Guide to the Mechanism of Action of Dapaconazole on Fungal Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel imidazole antifungal agent developed for the treatment of fungal infections.[1][2] As a member of the azole class, its primary mechanism of action targets the integrity of the fungal cell membrane, a structure vital for fungal viability and pathogenicity.[3] This technical guide provides a detailed examination of the molecular interactions, downstream cellular consequences, and methods used to characterize the effects of this compound on fungal cell membranes.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The principal fungistatic or fungicidal activity of this compound and other azoles stems from the disruption of ergosterol biosynthesis. Ergosterol is the predominant sterol in fungal cell membranes, where it serves a role analogous to cholesterol in mammalian cells: regulating membrane fluidity, permeability, and the function of integral membrane proteins.

Target Enzyme: Lanosterol 14α-Demethylase (CYP51)

The key enzyme in the ergosterol biosynthesis pathway targeted by azoles is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 gene.[4] This enzyme is critical for the C14-demethylation of lanosterol, a precursor sterol. This compound, through the nitrogen atom in its imidazole ring, binds to the heme iron atom in the active site of CYP51. This binding competitively inhibits the enzyme, preventing the conversion of lanosterol to intermediates required for ergosterol synthesis. One study reported that this compound inhibits sterol 14α-demethylase cytochrome P450 activity with a half-maximal inhibitory concentration (IC50) of 1.4 μM.[4]

Downstream Effects on Fungal Cell Membrane Integrity

The inhibition of CYP51 by this compound triggers a cascade of detrimental downstream effects that compromise the fungal cell membrane.

Depletion of Ergosterol and Accumulation of Toxic Sterols

Blocking lanosterol 14α-demethylase leads to two primary consequences:

-

Ergosterol Depletion : The cell is deprived of its primary sterol, which is essential for maintaining proper membrane structure and function.

-

Accumulation of 14α-methylated precursors : The substrate for CYP51, lanosterol, and other 14α-methylated sterols accumulate within the cell. These aberrant sterols are incorporated into the cell membrane, where they disrupt the normal packing of phospholipids.

Alteration of Membrane Properties

The incorporation of toxic sterols and the lack of ergosterol lead to significant biophysical changes in the cell membrane:

-

Increased Permeability : The disordered membrane becomes "leaky," allowing the uncontrolled efflux of essential ions and small molecules and the influx of substances from the external environment.

-

Altered Fluidity : The membrane's fluidity is improperly regulated, affecting its structural integrity and flexibility.

-

Enzyme Disruption : The function of many essential membrane-bound enzymes, such as those involved in nutrient transport and cell wall synthesis, is impaired due to the altered lipid environment.

These disruptions ultimately lead to the cessation of fungal growth (fungistatic effect) and, at higher concentrations or with prolonged exposure, cell death (fungicidal effect).

Fungal Stress Response to this compound

The cellular damage induced by this compound can activate compensatory stress response pathways. The Cell Wall Integrity (CWI) pathway is a key signaling cascade that fungi use to sense and respond to cell surface stress.[5][6] This pathway is activated by damage to the cell wall or membrane and initiates a transcriptional program to reinforce these structures, for example, by increasing chitin synthesis.[7] Understanding the activation of these pathways can provide insights into mechanisms of drug tolerance and potential targets for synergistic drug combinations.

Quantitative Data on Antifungal Activity

While extensive compilations of Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of fungal pathogens are not broadly available in peer-reviewed literature, studies have noted its efficacy against several pathogenic fungi, including species of Trichophyton, Microsporum, and Aspergillus niger.[1] A study focused on drug-drug interactions reported in vitro IC50 values for this compound against various human cytochrome P450 isoforms, which, while not antifungal MICs, provide quantitative data on the compound's enzymatic inhibition potential.[8][9]

Table 1: In Vitro IC50 Values of this compound Against Human CYP450 Isoforms

| CYP Isoform | IC50 (µM) |

|---|---|

| CYP1A2 | 3.68 |

| CYP2A6 | 20.7 |

| CYP2C8 | 104.1 |

| CYP2C9 | 0.22 |

| CYP2C19 | 0.05 |

| CYP2D6 | 0.87 |

| CYP3A4 | 0.008–0.03 |

Data sourced from Antunes et al., 2022.[8]

For drug development, this compound's activity would be quantified using standard antifungal susceptibility testing, generating data such as that shown in the template below.

Table 2: Template for Presenting Antifungal Susceptibility Data (MICs in µg/mL)

| Fungal Species | MIC50 | MIC90 | MIC Range |

|---|---|---|---|

| Candida albicans | - | - | - |

| Candida glabrata | - | - | - |

| Aspergillus fumigatus | - | - | - |

| Trichophyton rubrum | - | - | - |

(Note: This table is a template; specific values for this compound require dedicated susceptibility studies.)

Experimental Protocols

The primary method for determining the in vitro activity of a new antifungal agent like this compound is the broth microdilution assay, standardized by the Clinical and Laboratory Standards Institute (CLSI) in document M27 for yeasts.[10][11][12][13]

Protocol: Broth Microdilution Antifungal Susceptibility Test for Yeasts (CLSI M27 methodology)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a yeast isolate.

Materials:

-

This compound stock solution (typically in DMSO).

-

Yeast isolate (e.g., Candida albicans).

-

Sabouraud Dextrose Agar (SDA) plates.

-

Sterile saline or phosphate-buffered saline (PBS).

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

-

Sterile 96-well microtiter plates.

-

Spectrophotometer and/or plate reader.

-

Incubator (35°C).

Methodology:

-

Inoculum Preparation: a. Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability. b. Select several distinct colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm. d. Prepare the final inoculum by diluting this suspension 1:1000 in RPMI-1640 medium to achieve a target concentration of 1-5 x 10^3 CFU/mL.

-

Drug Dilution: a. Prepare a 2X serial dilution of this compound in RPMI-1640 medium in a separate 96-well plate or in tubes. The concentration range should bracket the expected MIC. b. Dispense 100 µL of each 2X drug concentration into the appropriate wells of the final test microtiter plate.

-

Inoculation and Incubation: a. Add 100 µL of the final yeast inoculum to each well containing the drug dilutions. This brings the final volume to 200 µL and halves the drug concentration to the desired 1X final concentration. b. Include a positive control well (inoculum, no drug) and a negative control well (medium only, no inoculum). c. Seal the plate or place it in a humidified container and incubate at 35°C for 24-48 hours.

-

MIC Determination: a. After incubation, examine the wells for fungal growth (turbidity). b. The MIC is defined as the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the positive control well. This can be assessed visually or by using a plate reader.[14]

Conclusion

The mechanism of action of this compound is consistent with that of the imidazole class of antifungals, centered on the potent and specific inhibition of lanosterol 14α-demethylase (CYP51). This targeted disruption of the ergosterol biosynthesis pathway leads to a catastrophic loss of fungal cell membrane integrity, resulting in the inhibition of fungal growth and viability. A comprehensive understanding of this mechanism, supported by quantitative susceptibility data and standardized experimental protocols, is essential for the continued development and strategic deployment of this compound in clinical settings.

References

- 1. repositorio.usp.br [repositorio.usp.br]

- 2. researchgate.net [researchgate.net]

- 3. In vitro metabolism of the new antifungal this compound using liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. The Cell Wall Integrity Signaling Pathway and Its Involvement in Secondary Metabolite Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Our Paths Might Cross: the Role of the Fungal Cell Wall Integrity Pathway in Stress Response and Cross Talk with Other Stress Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Prospective Prediction of this compound Clinical Drug–Drug Interactions Using an In Vitro to In Vivo Extrapolation Equation and PBPK Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 11. scribd.com [scribd.com]

- 12. webstore.ansi.org [webstore.ansi.org]

- 13. researchgate.net [researchgate.net]

- 14. Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]

Dapaconazole: A Technical Guide for Researchers

CAS Number: 1269726-67-1[1][2][3][4][5]

This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and available experimental data for Dapaconazole, a novel imidazole antifungal agent. This document is intended for researchers, scientists, and professionals involved in drug development and pharmacological studies.

Chemical Properties

This compound is a white to off-white solid powder.[3][6] A comprehensive summary of its chemical and physical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 1269726-67-1 | [1][2][3][4][5] |

| Molecular Formula | C₁₉H₁₅Cl₂F₃N₂O | [1][2][7] |

| Molecular Weight | 415.24 g/mol | [1][2][3][4][7] |

| IUPAC Name | 1-[2-(2,4-dichlorophenyl)-2-[[4-(trifluoromethyl)phenyl]methoxy]ethyl]imidazole | [5] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Boiling Point | 512.8 ± 50.0 °C at 760 mmHg | [2] |

| Flash Point | 263.9 ± 30.1 °C | [2] |

| Solubility | Soluble in DMSO | [3] |

| LogP | 5.30 | [2] |

| IC₅₀ (Sterol 14α-demethylase) | 1.4 µM | [2] |

Experimental Protocols

Detailed experimental protocols for the determination of all chemical properties of this compound are not publicly available. However, standard methodologies for active pharmaceutical ingredients (APIs) can be employed.

Melting Point Determination

Principle: The melting point is determined as the temperature at which the substance transitions from a solid to a liquid phase. This is a key indicator of purity.

Apparatus: Capillary melting point apparatus.

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature range from the first appearance of liquid to the complete liquefaction of the sample is recorded as the melting point.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid.

Apparatus: Thiele tube or a distillation apparatus.

Procedure (Capillary Method):

-

A small amount of liquid this compound (if melted) is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube.

-

The apparatus is heated gently.

-

The temperature at which a steady stream of bubbles emerges from the capillary tube, and the liquid just begins to enter the capillary upon cooling, is recorded as the boiling point.

Solubility Determination (Shake-Flask Method)

Principle: This method determines the equilibrium solubility of a compound in a specific solvent.

Procedure:

-

An excess amount of solid this compound is added to a known volume of the solvent (e.g., DMSO, water, buffers at various pH) in a flask.

-

The flask is sealed and agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The suspension is filtered to remove undissolved solid.

-

The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other azole antifungals, exerts its effect by disrupting the fungal cell membrane. The primary target of this compound is the enzyme lanosterol 14α-demethylase , a cytochrome P450 enzyme (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.

The inhibition of lanosterol 14α-demethylase leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disruption of membrane integrity and function ultimately inhibits fungal growth and replication.

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

Experimental Workflow: Synthesis

A detailed, step-by-step experimental workflow for the synthesis of this compound is not publicly available in the reviewed literature. However, the synthesis of structurally related imidazole and triazole antifungal agents, such as posaconazole, typically involves multi-step organic synthesis. Key reactions often include the formation of the core imidazole or triazole ring structure, followed by the coupling of various substituted aromatic side chains. The synthesis of this compound likely involves the reaction of an epoxide intermediate with imidazole, followed by etherification with a substituted benzyl halide.

The general synthetic approach for similar azole antifungals can be conceptualized as follows:

Caption: A generalized synthetic workflow for azole antifungals.

References

- 1. Quantification of this compound in human plasma using high-performance liquid chromatography coupled to tandem mass spectrometry: application to a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. who.int [who.int]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. thinksrs.com [thinksrs.com]

An In-depth Technical Guide to the Synthesis and Chemical Profile of Dapaconazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapaconazole is an imidazole-based antifungal agent that has demonstrated notable efficacy against a variety of pathogenic fungi. As with other azole antifungals, its mechanism of action is rooted in the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This technical guide provides a comprehensive overview of the chemical structure and a plausible synthesis pathway for this compound, based on established chemical principles and analogous reactions. Detailed experimental protocols for key transformations are provided, along with a summary of its chemical and physical properties. Furthermore, this document visualizes the proposed synthesis and the established signaling pathway of its mechanism of action to facilitate a deeper understanding for research and development professionals.

Chemical Structure and Properties

This compound is chemically known as 1-[2-(2,4-dichlorophenyl)-2-[[4-(trifluoromethyl)phenyl]methoxy]ethyl]imidazole[1]. Its structure features a central ethylimidazole core, substituted with a 2,4-dichlorophenyl group and a 4-(trifluoromethyl)benzyloxy group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1-[2-(2,4-dichlorophenyl)-2-[[4-(trifluoromethyl)phenyl]methoxy]ethyl]imidazole | [1] |

| Molecular Formula | C₁₉H₁₅Cl₂F₃N₂O | [1] |

| Molecular Weight | 415.24 g/mol | [1] |

| CAS Number | 1269726-67-1 | [1] |

| SMILES | C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F | [1] |

| Appearance | Solid powder | [2] |

Proposed Synthesis Pathway

The proposed synthesis workflow can be visualized as follows:

References

Dapaconazole Solubility in Different Laboratory Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dapaconazole, a novel imidazole antifungal agent. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing established experimental protocols for determining solubility, outlining the known qualitative solubility profile, and detailing the biochemical pathways relevant to its mechanism of action.

Introduction to this compound

This compound is an antifungal drug that has been investigated for the treatment of topical fungal infections.[1] As with any active pharmaceutical ingredient (API), understanding its solubility in various solvents is critical for formulation development, analytical method development, and various stages of non-clinical research. This guide aims to equip researchers with the necessary information to conduct their own solubility assessments of this compound.

Qualitative Solubility Profile of this compound

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[3][4][5][6] The following protocol provides a detailed methodology for determining the solubility of this compound in various laboratory solvents.

Objective: To determine the equilibrium solubility of this compound in a selection of laboratory solvents at a controlled temperature.

Materials:

-

This compound (solid powder)

-

Selected laboratory solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide, water)

-

Glass vials with screw caps

-

Orbital shaker or incubator with shaking capabilities and temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (or other validated analytical method for this compound quantification)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent: Ensure all solvents are of high purity.

-

Addition of Excess this compound: To a series of glass vials, add a pre-weighed excess amount of this compound. The exact amount should be sufficient to ensure that a saturated solution is formed and solid this compound remains undissolved at equilibrium.

-

Addition of Solvent: Add a known volume of the selected solvent to each vial containing the excess this compound.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.

-

Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand to let the undissolved solid settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilution: If necessary, accurately dilute the filtered solution with the appropriate solvent to a concentration that falls within the calibration range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated HPLC method or another suitable analytical technique.

-

Calculation: Calculate the solubility of this compound in the solvent using the following formula:

Solubility (mg/mL) = (Concentration of this compound in the diluted sample) x (Dilution factor)

Data Presentation:

The quantitative solubility data for this compound in different solvents should be summarized in a clear and structured table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Ethanol | 25 | [Insert experimental value] |

| Methanol | 25 | [Insert experimental value] |

| Acetone | 25 | [Insert experimental value] |

| Acetonitrile | 25 | [Insert experimental value] |

| Dimethyl Sulfoxide (DMSO) | 25 | [Insert experimental value] |

| Water | 25 | [Insert experimental value] |

Visualizations

Mechanism of Action of Azole Antifungals

This compound belongs to the azole class of antifungal agents.[7] The primary mechanism of action of azole antifungals is the inhibition of the enzyme lanosterol 14α-demethylase, which is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[8][9][10][11] The disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and ultimately inhibits fungal growth.[8][9]

Caption: Mechanism of action of this compound and other azole antifungals.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in determining the solubility of a compound in the laboratory.

Caption: A general experimental workflow for determining compound solubility.

Conclusion

This technical guide provides a framework for researchers and scientists to approach the determination of this compound's solubility in various laboratory solvents. While quantitative data is not widely published, the provided experimental protocol for the shake-flask method offers a reliable means to generate this critical information. Furthermore, the visualization of the azole antifungal mechanism of action and the experimental workflow for solubility determination serves as a valuable resource for professionals in drug development. The generation of accurate solubility data is a crucial step in advancing the research and potential application of this compound.

References

- 1. This compound | C19H15Cl2F3N2O | CID 51001696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. scispace.com [scispace.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. researchgate.net [researchgate.net]

- 6. pharmatutor.org [pharmatutor.org]

- 7. Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx [slideshare.net]

- 8. Mechanisms of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. studysmarter.co.uk [studysmarter.co.uk]

- 10. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 11. Azole antifungals - Life Worldwide [en.fungaleducation.org]

In Vitro Antifungal Spectrum of Dapaconazole Against Pathogenic Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapaconazole is a novel imidazole antifungal agent that has demonstrated promising activity against a range of pathogenic fungi. As with other imidazole derivatives, its primary mechanism of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. This disruption of membrane integrity leads to fungal cell death. This technical guide provides a comprehensive overview of the in vitro antifungal spectrum of this compound, detailing its activity against various pathogenic fungi, the experimental protocols used for its evaluation, and the underlying biochemical pathways.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other imidazole antifungals, targets the fungal cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is absent in mammalian cells. By inhibiting this enzyme, this compound disrupts the integrity and function of the fungal cell membrane, leading to the accumulation of toxic sterol intermediates and ultimately, cell death.[1][2]

Figure 1. Ergosterol Biosynthesis Pathway and this compound's Site of Action.

Data Presentation: In Vitro Antifungal Activity

The in vitro activity of this compound has been evaluated against a variety of pathogenic fungi, primarily dermatophytes. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data. MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Table 1: In Vitro Activity of this compound Tosylate Against Various Fungal Species

| Fungal Species | MIC (μg/mL) |

| Trichophyton rubrum | 0.12 |

| Trichophyton mentagrophytes | 0.06 |

| Trichophyton tonsurans | 0.25 |

| Microsporum canis | 0.12 |

| Microsporum gypseum | 0.06 |

| Epidermophyton floccosum | 0.12 |

| Aspergillus niger | 1.0 |

| Candida albicans | >16 |

Note: Data for this table is limited and represents findings from a specific study. Further research is needed to establish a more comprehensive spectrum of activity, particularly against a wider range of Candida and Aspergillus species.

Experimental Protocols

The in vitro antifungal activity of this compound is typically determined using standardized methods established by the Clinical and Laboratory Standards Institute (CLSI), namely the M27-A3 for yeasts and M38-A2 for filamentous fungi.[3][4][5][6]

Broth Microdilution Method for Yeasts (CLSI M27-A3)

This method is used to determine the MIC of antifungal agents against yeasts such as Candida species.

-

Inoculum Preparation:

-

Yeast colonies are selected from a 24-hour-old culture on Sabouraud dextrose agar.

-

A suspension is made in sterile saline and adjusted to a 0.5 McFarland turbidity standard.

-

This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[4]

-

-

Antifungal Agent Preparation:

-

This compound is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a stock solution.

-

Serial twofold dilutions are prepared in RPMI 1640 medium in a 96-well microtiter plate.

-

-

Incubation:

-

The inoculated microtiter plates are incubated at 35°C for 24-48 hours.[7]

-

-

Endpoint Determination:

-

The MIC is determined as the lowest concentration of the drug that causes a significant reduction (typically ≥50%) in turbidity compared to the growth control well.[8]

-

Broth Microdilution Method for Filamentous Fungi (CLSI M38-A2)

This method is employed for determining the MIC of antifungal agents against molds like Aspergillus and dermatophytes.

-

Inoculum Preparation:

-

Conidia are harvested from mature fungal cultures grown on potato dextrose agar.

-

The conidial suspension is adjusted spectrophotometrically to a specific optical density and then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[3][9]

-

-

Antifungal Agent Preparation:

-

Similar to the yeast protocol, serial twofold dilutions of this compound are prepared in RPMI 1640 medium in a 96-well microtiter plate.[9]

-

-

Incubation:

-

The inoculated plates are incubated at 35°C for 48-72 hours, depending on the growth rate of the fungus.[9]

-

-

Endpoint Determination:

-

For azoles like this compound, the MIC is the lowest drug concentration that shows complete inhibition of growth (100% inhibition).[9]

-

Figure 2. Experimental Workflow for Antifungal Susceptibility Testing.

Logical Relationships in Antifungal Susceptibility Testing

The decision to perform and the interpretation of antifungal susceptibility testing for this compound follows a logical progression. The following diagram illustrates a simplified decision-making process.

Figure 3. Logical Flow for this compound Susceptibility Testing Decision.

Conclusion

This compound demonstrates significant in vitro antifungal activity, particularly against dermatophytes. Its mechanism of action, targeting the fungal-specific ergosterol biosynthesis pathway, provides a sound basis for its therapeutic potential. The standardized CLSI methods provide a robust framework for the continued evaluation of its antifungal spectrum. Further in vitro studies are warranted to establish a more comprehensive understanding of its activity against a broader range of clinically important yeasts and molds, which will be crucial for guiding its future clinical development and application.

References

- 1. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]

- 2. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 3. webstore.ansi.org [webstore.ansi.org]

- 4. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. njccwei.com [njccwei.com]

- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Antifungal Susceptibility Testing of Candida Isolates from the Candida Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CLSI M38-A2 broth microdilution. [bio-protocol.org]

An In-depth Technical Guide to Dapaconazole Tosylate vs. Dapaconazole Base Form in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapaconazole is a novel imidazole antifungal agent that has demonstrated significant efficacy against a broad spectrum of pathogenic fungi.[1][2] In the realm of pharmaceutical research and development, the choice between utilizing the free base form of an active pharmaceutical ingredient (API) or a salt form, such as a tosylate, is a critical decision that can profoundly impact the compound's physicochemical properties, bioavailability, and overall suitability for formulation. This technical guide provides a comprehensive comparison of this compound tosylate and this compound base, offering insights into their respective properties, relevant experimental protocols, and the underlying biochemical pathways of its antifungal activity.

While extensive research has been conducted on this compound tosylate, publicly available data on the this compound base form is limited. This guide consolidates the available information and provides a comparative framework based on established pharmaceutical principles.

Physicochemical Properties: A Comparative Analysis

The selection of a salt form is a common strategy in drug development to enhance the solubility, stability, and manufacturability of a drug substance. The tosylate salt of this compound was likely developed to improve upon the inherent properties of the free base.

Table 1: Physicochemical Properties of this compound Base and this compound Tosylate

| Property | This compound Base | This compound Tosylate | Source(s) |

| Molecular Formula | C₁₉H₁₅Cl₂F₃N₂O | C₂₆H₂₃Cl₂F₃N₂O₄S | [3], Inferred |

| Molecular Weight | 415.24 g/mol | 587.44 g/mol | [3], Inferred |

| pKa (of the basic imidazole nitrogen) | 6.77 | Not explicitly found, but the basic nitrogen is protonated by toluenesulfonic acid. | [4] |

| logP (Octanol-Water Partition Coefficient) | 5.6 | Not explicitly found, but expected to be lower than the base due to increased polarity. | [3] |

| Aqueous Solubility | Expected to be low. | Expected to be higher than the base form. | General pharmaceutical principles[5] |

| Solubility in Organic Solvents | Soluble in DMSO. | Soluble in DMSO. | [6] |

| Melting Point | Data not available. | Data not available. | |

| Physical Form | Likely a solid. | Likely a crystalline solid. | General pharmaceutical principles |

| Stability | Data not available. | Expected to have better solid-state stability than the amorphous base. | General pharmaceutical principles[4] |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other imidazole and triazole antifungals, exerts its therapeutic effect by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane. The primary target of this compound is the enzyme lanosterol 14-alpha-demethylase (CYP51), a cytochrome P450 enzyme.[6]

Inhibition of lanosterol 14-alpha-demethylase leads to the depletion of ergosterol and the accumulation of toxic methylated sterol precursors. This disruption of the cell membrane's integrity and function ultimately results in the inhibition of fungal growth and cell death.

Signaling Pathway Diagram

References

- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 2. Prospective Prediction of this compound Clinical Drug–Drug Interactions Using an In Vitro to In Vivo Extrapolation Equation and PBPK Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 4. EP2124933B1 - Tosylate salt of a therapeutic compound and pharmaceutical compositions thereof - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stability of Dapaconazole: A Technical Guide to Physical and Chemical Properties Under Laboratory Conditions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical stability of the antifungal agent Dapaconazole under laboratory settings. While specific proprietary data on this compound's degradation is not extensively published, this document outlines the standard methodologies and expected stability profile based on regulatory guidelines and data from structurally related azole antifungals. Understanding the stability of this compound is crucial for the development of robust formulations, establishment of appropriate storage conditions, and ensuring its therapeutic efficacy and safety.

Regulatory Framework for Stability Testing

The International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2) on Stability Testing of New Drug Substances and Products and Q1B on Photostability Testing, provide the foundational framework for assessing the stability of active pharmaceutical ingredients (APIs) like this compound.[1] These guidelines mandate "forced degradation" or "stress testing" to elucidate the intrinsic stability of the drug molecule and to develop stability-indicating analytical methods.[2][3]

Forced degradation studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[4] This information is critical for:

-

Developing and validating stability-indicating analytical methods.[2][5]

-

Understanding the chemistry of the drug molecule.[5]

-

Identifying potential degradation products that could form under normal storage conditions over time.[4]

Forced Degradation Studies: Experimental Protocols

To assess the stability of this compound, a series of forced degradation studies should be conducted. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive decomposition.[4][5]

Hydrolytic Degradation (Acid and Base)

Hydrolysis is a common degradation pathway for pharmaceuticals, especially those with functional groups like esters or amides.[6][7]

Experimental Protocol:

-

Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (e.g., 0.1 M to 1 M HCl) and basic (e.g., 0.1 M to 1 M NaOH) media.[8]

-

Stress Conditions: Incubate the solutions at room temperature or elevated temperatures (e.g., 50-60°C) for a defined period (e.g., up to 7 days).[8]

-

Neutralization: At specified time points, withdraw samples and neutralize them to stop the degradation process.[8]

-

Analysis: Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining this compound and detect any degradation products.

Oxidative Degradation

Oxidative degradation is another critical stress condition, often involving reactive oxygen species.

Experimental Protocol:

-

Preparation of Solution: Prepare a solution of this compound in a suitable solvent.

-

Stress Conditions: Add a solution of an oxidizing agent, such as hydrogen peroxide (H₂O₂), typically at a concentration of 0.1% to 3.0%, and maintain the mixture at room temperature for up to 7 days.[8]

-

Analysis: Analyze the samples at various time intervals using a validated stability-indicating HPLC method.

Thermal Degradation

This study evaluates the effect of temperature on the drug substance.

Experimental Protocol:

-

Sample Preparation: Place the solid this compound powder in a suitable container.

-

Stress Conditions: Expose the sample to elevated temperatures, typically ranging from 40°C to 80°C, for a specified duration.[8]

-

Analysis: Dissolve the stressed samples in a suitable solvent and analyze them using a validated stability-indicating HPLC method.

Photolytic Degradation

Photostability testing is essential to determine if the drug substance is light-sensitive.

Experimental Protocol:

-

Sample Preparation: Expose the solid this compound powder and a solution of the drug to a light source that provides both ultraviolet (UV) and visible light.

-

Stress Conditions: The exposure should be for a minimum of 1.2 million lux hours and 200 watt-hours per square meter, as per ICH Q1B guidelines.[8][9] A dark control sample should be stored under the same conditions to differentiate between thermal and photolytic degradation.

-

Analysis: Analyze the exposed and control samples using a validated stability-indicating HPLC method.

Illustrative Stability Profile of this compound

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. Note: This data is illustrative and intended to demonstrate how the results of such studies would be presented. Actual data for this compound may vary.

Table 1: Hypothetical Results of Forced Degradation Studies on this compound

| Stress Condition | Reagent/Condition | Duration | Temperature | This compound Remaining (%) | Number of Degradation Products | Major Degradation Product (RRT) |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 92.5 | 2 | 0.85 |

| 1 M HCl | 8 hours | 60°C | 85.2 | 3 | 0.85, 1.15 | |

| Base Hydrolysis | 0.1 M NaOH | 12 hours | 60°C | 89.8 | 2 | 0.78 |

| 1 M NaOH | 4 hours | 60°C | 81.4 | 4 | 0.78, 0.92 | |

| Oxidation | 3% H₂O₂ | 48 hours | Room Temp | 87.1 | 3 | 1.25 |

| Thermal | Solid State | 7 days | 80°C | 95.3 | 1 | 1.10 |

| Photolytic | Solid State | ICH Q1B | Room Temp | 98.1 | 1 | 0.95 |

| Solution | ICH Q1B | Room Temp | 94.6 | 2 | 0.95, 1.30 |

Table 2: Illustrative Purity Analysis of this compound Under Stress Conditions

| Stress Condition | Purity of this compound Peak (%) | Peak Purity of Major Degradant (%) | Mass Balance (%) |

| Acid Hydrolysis (1 M HCl) | > 99.5 | > 99.0 | 98.7 |

| Base Hydrolysis (1 M NaOH) | > 99.5 | > 99.0 | 99.1 |

| Oxidation (3% H₂O₂) | > 99.5 | > 99.0 | 98.5 |

| Thermal | > 99.5 | > 99.0 | 99.8 |

| Photolytic (Solution) | > 99.5 | > 99.0 | 99.3 |

Mandatory Visualizations

The following diagrams illustrate the typical workflow for stability studies and a hypothetical degradation pathway for an azole antifungal like this compound.

References

- 1. Photostability studies of drug substances and products | Hovione [hovione.com]

- 2. biomedres.us [biomedres.us]

- 3. rjptonline.org [rjptonline.org]

- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 5. sgs.com [sgs.com]

- 6. rjptonline.org [rjptonline.org]

- 7. researchgate.net [researchgate.net]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. ema.europa.eu [ema.europa.eu]

Dapaconazole: An In-Depth Technical Guide on Preliminary Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dapaconazole is a novel imidazole antifungal agent that has demonstrated efficacy against a range of pathogenic fungi. As with all therapeutic candidates, a thorough understanding of its off-target profile is critical for a comprehensive safety assessment. This technical guide provides a detailed overview of the preliminary off-target effects of this compound, based on available preclinical and early-phase clinical data. The primary focus is on the inhibition of human cytochrome P450 (CYP) enzymes, a well-established off-target interaction for the azole antifungal class. Furthermore, this guide discusses potential cardiovascular and endocrine off-target effects by contextualizing this compound within the broader class of azole antifungals and details the standard experimental protocols for assessing these potential liabilities.

Introduction to this compound and its Primary Mechanism of Action

This compound is an imidazole-based antifungal drug candidate.[1] Its principal mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. By inhibiting CYP51, this compound disrupts the integrity of the fungal cell membrane, leading to the cessation of growth and cell death. While this compound has shown a promising safety profile in clinical trials for topical applications, the potential for systemic off-target effects warrants careful consideration, particularly if broader applications are explored.[2][3]

Off-Target Profile: Inhibition of Human Cytochrome P450 Enzymes

A significant consideration for azole antifungals is their potential to interact with human cytochrome P450 enzymes, which are crucial for the metabolism of a wide variety of xenobiotics and endogenous compounds. Inhibition of these enzymes can lead to clinically significant drug-drug interactions (DDIs). Preliminary in vitro studies have characterized the inhibitory potential of this compound against a panel of key human CYP450 isoforms.

Quantitative Data on CYP450 Inhibition

In vitro studies using human liver microsomes have determined the half-maximal inhibitory concentrations (IC₅₀) of this compound for several major CYP450 enzymes. These findings are summarized in the table below.[2]

| CYP450 Isoform | IC₅₀ (µM) | Predicted Clinical Interaction |

| CYP1A2 | 3.68 | Weak Inhibitor |

| CYP2A6 | 20.7 | - |

| CYP2C8 | 104.1 | Moderate Inhibitor |

| CYP2C9 | 0.22 | Weak Inhibitor |

| CYP2C19 | 0.05 | Strong Inhibitor |

| CYP2D6 | 0.87 | Moderate Inhibitor |

| CYP3A4 | 0.008-0.03 | Strong Inhibitor |

Data sourced from Antunes et al., 2023.[2]

Based on these in vitro data and subsequent physiologically based pharmacokinetic (PBPK) modeling, this compound is predicted to be a weak inhibitor of CYP1A2 and CYP2C9, a moderate inhibitor of CYP2C8 and CYP2D6, and a strong inhibitor of CYP2C19 and CYP3A.[2]

Experimental Protocols: In Vitro CYP450 Inhibition Assay

The following provides a detailed methodology for a typical in vitro assay to determine the inhibitory potential of a compound against various CYP450 isoforms.

Objective: To determine the IC₅₀ values of this compound for major human CYP450 enzymes.

Materials:

-

Human Liver Microsomes (HLM)

-

This compound

-

Specific CYP450 isoform substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam/Testosterone for CYP3A4)

-

NADPH regenerating system

-

Phosphate buffer

-

Acetonitrile (for quenching the reaction)

-

Internal standard

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents: Prepare stock solutions of this compound, CYP450 substrates, and positive control inhibitors in an appropriate solvent.

-

Incubation: In a microplate, combine human liver microsomes, phosphate buffer, and varying concentrations of this compound or a positive control inhibitor.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period to allow the test compound to interact with the enzymes.

-

Initiation of Reaction: Add the specific CYP450 substrate to each well to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time.

-

Termination of Reaction: Stop the reaction by adding a quenching solution, typically cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the plate to pellet the protein.

-

Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the formation of the specific metabolite.

-

Data Analysis: Determine the rate of metabolite formation at each this compound concentration. The IC₅₀ value is calculated by fitting the data to a four-parameter logistic curve.

Potential Off-Target Effects Based on Azole Class

While specific data for this compound is limited, its classification as an azole antifungal suggests the potential for off-target effects commonly associated with this class, namely cardiovascular and endocrine effects.

Potential Cardiovascular Off-Target Effects: hERG Channel Inhibition

Several azole antifungals have been shown to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel.[4][5] Inhibition of the hERG channel can delay cardiac repolarization, leading to QT interval prolongation and an increased risk of life-threatening arrhythmias such as Torsades de Pointes. Therefore, assessing the potential for hERG inhibition is a critical step in the safety evaluation of any new azole antifungal.

The whole-cell patch-clamp technique is the gold standard for assessing a compound's effect on the hERG channel.

Objective: To determine if this compound inhibits the hERG potassium channel and to quantify the IC₅₀ if inhibition is observed.

Materials:

-

A stable cell line expressing the hERG channel (e.g., HEK293 cells)

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries for pulling micropipettes

-

Extracellular and intracellular recording solutions

-

This compound stock solution

Procedure:

-

Cell Preparation: Culture hERG-expressing cells to an appropriate confluency.

-

Pipette Preparation: Pull micropipettes from borosilicate glass capillaries and fill with intracellular solution.

-

Cell Patching: Under a microscope, form a high-resistance seal (giga-seal) between the micropipette and the cell membrane.

-

Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.

-

Baseline Recording: Record baseline hERG currents using a specific voltage-clamp protocol designed to elicit and measure the characteristic hERG tail current.

-

Compound Application: Perfuse the cell with the extracellular solution containing various concentrations of this compound.

-

Post-Dose Recording: Record hERG currents in the presence of this compound.

-

Washout: Perfuse the cell with the control extracellular solution to observe any reversal of the effect.

-

Data Analysis: Measure the amplitude of the hERG tail current before and after drug application. Calculate the percentage of inhibition at each concentration and determine the IC₅₀ value.

Potential Endocrine Off-Target Effects: Inhibition of Steroidogenesis

The structural similarity between fungal CYP51 and human CYP enzymes involved in steroidogenesis (e.g., aromatase (CYP19A1), 17α-hydroxylase/17,20-lyase (CYP17A1)) raises the possibility of endocrine disruption by azole antifungals.[6][7] Inhibition of these enzymes can interfere with the synthesis of steroid hormones such as testosterone and estradiol, potentially leading to adverse endocrine effects.

The H295R cell line is a human adrenocortical carcinoma cell line that expresses all the key enzymes required for steroidogenesis and is a widely accepted in vitro model for assessing effects on steroid hormone production.

Objective: To determine if this compound alters the production of testosterone and estradiol in H295R cells.

Materials:

-

H295R cell line

-

Cell culture medium and supplements

-

This compound

-

Positive controls (e.g., Forskolin as an inducer, Prochloraz as an inhibitor)

-

24-well cell culture plates

-

Assay kits for measuring testosterone and estradiol (e.g., ELISA or LC-MS/MS)

Procedure:

-

Cell Seeding: Seed H295R cells in 24-well plates and allow them to acclimate.

-

Compound Exposure: Expose the cells to a range of concentrations of this compound, as well as positive and negative controls, for a specified period (e.g., 48 hours).

-

Harvesting: Collect the cell culture medium from each well.

-

Hormone Quantification: Measure the concentrations of testosterone and estradiol in the collected medium using an appropriate analytical method.

-

Cell Viability Assay: Assess the viability of the cells after exposure to ensure that any observed changes in hormone levels are not due to cytotoxicity.

-

Data Analysis: Compare the hormone levels in the this compound-treated wells to the vehicle control to determine if there is a statistically significant increase or decrease in steroid hormone production.

Preliminary Clinical Observations

In a Phase I study involving healthy volunteers, topical application of this compound 2% cream was generally well-tolerated.[8] One notable adverse event was a case of hypertriglyceridemia (424 mg/dL) in one volunteer following 14 days of treatment, which returned to the normal range three months after the last dose.[8] While this was an isolated incident, it highlights the importance of monitoring lipid profiles in future clinical investigations.

Conclusion

The preliminary off-target profile of this compound is primarily characterized by its inhibitory effects on human CYP450 enzymes, with a particularly strong potential for inhibition of CYP2C19 and CYP3A. This suggests a high likelihood of drug-drug interactions with co-administered substrates of these enzymes. While direct evidence of off-target effects on cardiovascular ion channels or endocrine pathways is currently lacking, the established profile of the azole antifungal class necessitates a thorough investigation of these potential liabilities. The experimental protocols detailed in this guide provide a framework for the continued safety assessment of this compound as it progresses through clinical development. Researchers and drug development professionals should remain vigilant for potential off-target effects to ensure the safe and effective use of this promising antifungal agent.

References

- 1. catalog.nlm.nih.gov [catalog.nlm.nih.gov]

- 2. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 3. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recording hERG potassium currents and assessing the effects of compounds using the whole-cell patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The OECD validation program of the H295R steroidogenesis assay: Phase 3. Final inter-laboratory validation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. xenotech.com [xenotech.com]

- 8. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Initial Toxicity Screening of Dapaconazole in Cell Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the direct cytotoxicity of Dapaconazole in cell culture is limited. This guide synthesizes information on the known biochemical interactions of this compound with cytochrome P450 enzymes and extrapolates potential toxicity mechanisms and screening protocols based on studies of related imidazole antifungal agents, such as Econazole and Miconazole. The experimental protocols and potential signaling pathways described herein are intended to serve as a foundational framework for initiating the toxicological assessment of this compound.

Introduction

This compound is a novel imidazole-based antifungal agent. As with any new chemical entity intended for therapeutic use, a thorough in vitro toxicity assessment is a critical early step in the drug development process. This technical guide outlines a recommended approach for the initial toxicity screening of this compound in cell culture, providing methodologies for key experiments and discussing potential mechanisms of toxicity based on the known activities of similar compounds.

Quantitative Data Summary

Direct quantitative data on the cytotoxicity of this compound is not extensively available in public literature. However, a study on its interaction with cytochrome P450 (CYP) isoforms provides valuable data on its potential for drug-drug interactions and off-target effects.[1][2][3]

Table 1: In Vitro Inhibition of Human CYP450 Isoforms by this compound [1][2][3]

| CYP450 Isoform | IC50 (µM) |

| CYP1A2 | 3.68 |

| CYP2A6 | 20.7 |

| CYP2C8 | 104.1 |

| CYP2C9 | 0.22 |

| CYP2C19 | 0.05 |

| CYP2D6 | 0.87 |

| CYP3A4 | 0.008–0.03 |

IC50 values represent the concentration of this compound required to inhibit 50% of the respective CYP450 enzyme activity in human liver microsomes.

Due to the lack of direct cytotoxicity data for this compound, the following table presents representative data from studies on the related imidazole antifungal, Miconazole, to illustrate the type of data that should be generated for this compound.

Table 2: Representative Cytotoxicity Data for Miconazole in Human Bladder Cancer Cell Lines (T24 and TSGH-8301) [4]

| Cell Line | Treatment Duration | IC50 (µM) |

| T24 | 24h | 47.5 ± 0.5 |

| 48h | 42.0 ± 1.8 | |

| 72h | 37.3 ± 0.3 | |

| TSGH-8301 | 24h | 45.9 ± 0.4 |

| 48h | 32.2 ± 0.8 | |

| 72h | 29.4 ± 0.2 |

IC50 values represent the concentration of Miconazole required to inhibit cell growth by 50%.

Experimental Protocols

The following are detailed protocols for foundational in vitro toxicity assays that are recommended for the initial screening of this compound.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

This compound Treatment: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and further dilute in cell culture medium. Replace the medium in the wells with the this compound-containing medium. Include vehicle-only controls.

-

Incubation: Incubate the plate for various time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Seed and treat cells with varying concentrations of this compound as described for the MTT assay.

-

Cell Harvesting: After the desired incubation period, collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Potential Signaling Pathways and Mechanisms of Toxicity

Based on studies of other imidazole antifungals, the following signaling pathways may be relevant to the potential toxicity of this compound.

Experimental Workflow for Toxicity Screening

The following diagram illustrates a typical workflow for the initial in vitro toxicity screening of a compound like this compound.

Hypothetical Apoptotic Signaling Pathway for this compound

Based on the known effects of econazole and miconazole, this compound may induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6][7]

Potential Inhibition of Pro-Survival Signaling

Econazole has been shown to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[6][8] this compound may exert similar effects.

Conclusion

While direct in vitro toxicity data for this compound is not yet widely available, the information on its potent inhibition of several CYP450 enzymes suggests a potential for off-target effects and drug-drug interactions. Furthermore, based on the known mechanisms of other imidazole antifungals, it is reasonable to hypothesize that this compound may induce cytotoxicity and apoptosis in mammalian cells through the mitochondrial and death receptor pathways, and potentially by inhibiting pro-survival signaling cascades like PI3K/AKT. The experimental protocols provided in this guide offer a robust starting point for a comprehensive initial toxicity screening of this compound in cell culture. The findings from these studies will be crucial for guiding further preclinical and clinical development of this promising antifungal agent.

References

- 1. repositorio.usp.br [repositorio.usp.br]

- 2. researchgate.net [researchgate.net]

- 3. Prospective Prediction of this compound Clinical Drug–Drug Interactions Using an In Vitro to In Vivo Extrapolation Equation and PBPK Modeling [mdpi.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Econazole Nitrate Induces Apoptosis in MCF-7 Cells via Mitochondrial and Caspase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Econazole Induces p53-Dependent Apoptosis and Decreases Metastasis Ability in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Miconazole induces apoptosis via the death receptor 5-dependent and mitochondrial-mediated pathways in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Econazole nitrate inhibits PI3K activity and promotes apoptosis in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Dapaconazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapaconazole is an imidazole antifungal agent that demonstrates efficacy against a variety of pathogenic fungi.[1] Like other azole antifungals, this compound's mechanism of action involves the inhibition of the cytochrome P450 enzyme lanosterol 14-alpha-demethylase (CYP51A1).[2][3] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[3] Inhibition of this pathway disrupts membrane integrity, leading to fungal cell lysis and death.[3]

Accurate in vitro susceptibility testing is crucial for determining the potency of novel antifungal agents like this compound, monitoring for the development of resistance, and establishing effective therapeutic strategies.[4][5] This document provides detailed protocols for the in vitro antifungal susceptibility testing of this compound against yeasts and filamentous fungi, based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7]

Mechanism of Action: Azole Antifungals

The following diagram illustrates the mechanism of action of this compound and other azole antifungals.

References

- 1. Phase I Study of the Novel Antifungal Agent this compound (Zilt®) in... [wisdomlib.org]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. journals.asm.org [journals.asm.org]

- 7. Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Dapaconazole Cell-Based Antifungal Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dapaconazole is a novel imidazole antifungal agent that has demonstrated efficacy against a variety of pathogenic fungi. As with other azole antifungals, its mechanism of action involves the inhibition of fungal cytochrome P450 enzymes, specifically lanosterol 14α-demethylase (CYP51A1), which is a crucial enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth. This compound has been investigated in clinical trials for the topical treatment of dermatophytic infections such as tinea pedis and tinea cruris.[1][3][4]

These application notes provide detailed protocols for cell-based assays to screen the antifungal activity of this compound against a panel of clinically relevant fungi, including dermatophytes, yeasts, and molds. The provided methodologies are based on established standards for antifungal susceptibility testing and cell viability assays.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound targets the fungal ergosterol biosynthesis pathway, a critical process for maintaining the integrity and function of the fungal cell membrane. The specific target is the enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene. This enzyme catalyzes the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a key step in the production of ergosterol. By inhibiting this enzyme, this compound leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, which ultimately results in the cessation of fungal growth and cell death.[5]

Data Presentation: Antifungal Activity of Imidazole Agents

Due to the limited availability of publicly accessible Minimum Inhibitory Concentration (MIC) data for this compound, the following tables present the reported MIC ranges for the structurally related and well-characterized imidazole antifungals, ketoconazole and miconazole. This data is provided for comparative purposes to indicate the expected range of antifungal activity against various fungal pathogens. Researchers are encouraged to determine the specific MIC values for this compound using the protocols outlined in this document.

Table 1: Comparative in vitro Antifungal Activity of Ketoconazole against Dermatophytes

| Fungal Species | Ketoconazole MIC Range (µg/mL) | Reference |

| Trichophyton rubrum | 0.006 - 8.0 | [2][6][7] |

| Trichophyton mentagrophytes | 0.0625 - 2.0 | [8] |

| Microsporum canis | Not widely reported | |

| Epidermophyton floccosum | Not widely reported |

Table 2: Comparative in vitro Antifungal Activity of Miconazole against Dermatophytes

| Fungal Species | Miconazole MIC Range (µg/mL) | Reference |

| Trichophyton rubrum | Not widely reported | |

| Trichophyton mentagrophytes | Not widely reported | |

| Microsporum canis | Not widely reported | [9] |

| Epidermophyton floccosum | Not widely reported |

Table 3: Comparative in vitro Antifungal Activity of Ketoconazole against Yeasts and Molds

| Fungal Species | Ketoconazole MIC Range (µg/mL) | Reference |

| Candida albicans | Not widely reported | |

| Aspergillus fumigatus | 5.4 - 21.6 | [3] |

| Aspergillus niger | 2.5 - >32.0 | [10][11] |

Experimental Protocols

The following protocols provide detailed methodologies for determining the antifungal activity of this compound.

Protocol 1: Broth Microdilution Assay for Dermatophytes (Modified from CLSI M38-A2)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guideline for the susceptibility testing of filamentous fungi.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well flat-bottom microtiter plates

-

Sterile saline (0.85%) with 0.05% Tween 80

-

Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA)

-

Spectrophotometer

-

Humidified incubator

Procedure:

-

Preparation of this compound Stock Solution:

-

Dissolve this compound powder in DMSO to a final concentration of 1600 µg/mL.

-

Store the stock solution at -20°C.

-

-

Preparation of Fungal Inoculum:

-

Culture the dermatophyte strains on PDA or SDA plates at 28-30°C for 7-14 days, or until sufficient conidiation is observed.

-

Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

-

Transfer the suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.

-

Adjust the turbidity of the conidial suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

-

Dilute the adjusted suspension 1:50 in RPMI-1640 medium to obtain the final inoculum density.

-

-

Preparation of Microtiter Plates:

-

Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate to achieve final concentrations ranging from 0.015 to 16 µg/mL.

-

Transfer 100 µL of each this compound dilution to the corresponding wells of the test plate.

-

Add 100 µL of the final fungal inoculum to each well.

-

Include a drug-free growth control well (100 µL of inoculum + 100 µL of RPMI) and a sterility control well (200 µL of RPMI).

-

-

Incubation:

-

Seal the plates and incubate at 28-35°C in a humidified chamber for 4 to 7 days, or until visible growth is observed in the growth control well.

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is defined as the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 80% inhibition) compared to the growth control well.

-

Protocol 2: Resazurin-Based Cell Viability Assay

This colorimetric assay provides a quantitative measure of fungal cell viability and can be used for high-throughput screening of antifungal compounds.

Materials:

-

Resazurin sodium salt

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sterile, opaque-walled 96-well plates

-

Fluorescence or absorbance microplate reader

Procedure:

-

Preparation of Resazurin Solution:

-

Dissolve resazurin sodium salt in PBS to a final concentration of 0.15 mg/mL.

-

Sterilize the solution by filtration through a 0.22 µm filter.

-

Store the solution protected from light at 4°C.

-

-

Assay Procedure:

-

Prepare a fungal suspension in RPMI-1640 medium as described in Protocol 1.

-

In an opaque-walled 96-well plate, add 50 µL of the fungal suspension to each well.

-

Add 50 µL of this compound dilutions (in RPMI-1640) to the wells to achieve the desired final concentrations.

-

Include a vehicle control (fungal suspension with DMSO) and a negative control (medium only).

-

Incubate the plate at the optimal growth temperature for the specific fungus for a predetermined time (e.g., 24-48 hours).

-

Add 10 µL of the resazurin solution to each well.

-

Incubate for an additional 1-4 hours at 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[12] Alternatively, measure the absorbance at 570 nm and a reference wavelength of 600 nm.[13]

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control after subtracting the background fluorescence/absorbance from the negative control wells.

-

Concluding Remarks

The provided application notes and protocols offer a comprehensive framework for the in vitro evaluation of this compound's antifungal activity. By utilizing standardized methodologies such as the CLSI broth microdilution assay and complementing these with quantitative cell viability assays, researchers can obtain robust and reproducible data to characterize the antifungal profile of this promising new agent. The inclusion of comparative data for established imidazole antifungals provides a valuable benchmark for interpreting the potency of this compound. Further studies are warranted to establish a comprehensive MIC dataset for this compound against a wide range of clinically important fungal pathogens.

References

- 1. mdpi.com [mdpi.com]

- 2. Antimicrobial effects of allicin and ketoconazole on trichophyton rubrum under in vitro condition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemical characterisation of ketoconazole inhibitory action on Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dermatophyte-Selective Imidazole-Thiosemicarbazides: Potent In Vitro Activity Against Trichophyton and Microsporum with No Anti- Candida Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. arls.ro [arls.ro]

- 6. journals.asm.org [journals.asm.org]

- 7. Antimycotic susceptibility testing of trichophyton rubrum by microculture method. [e-jyms.org]

- 8. Determination of minimum inhibitory concentrations of itraconazole, terbinafine and ketoconazole against dermatophyte species by broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synergistic inhibition of the growth in vitro of Microsporum canis by miconazole and chlorhexidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nepjol.info [nepjol.info]